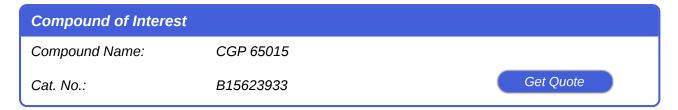


Application Notes and Protocols for CGP 35348 in Electrophysiology Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

CGP 35348 is a selective and centrally active antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the slow and prolonged inhibitory effects of GABA. [1][2][3] In electrophysiological studies, particularly using the patch-clamp technique, CGP 35348 is an invaluable tool for isolating and characterizing GABA-B receptor-mediated currents and synaptic potentials.[1][4] These application notes provide a comprehensive guide for the use of CGP 35348 in patch-clamp experiments, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflow.

Mechanism of Action

CGP 35348 selectively blocks GABA-B receptors, thereby inhibiting their downstream effects. [1][2] Activation of GABA-B receptors typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[3] By antagonizing these receptors, CGP 35348 prevents these effects, allowing researchers to study the role of GABA-B receptors in neuronal excitability and synaptic transmission.

Quantitative Data for CGP 35348



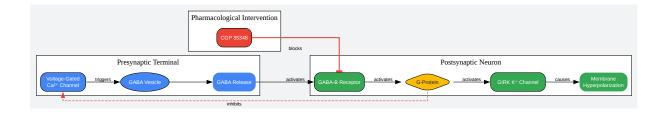
The following table summarizes the key quantitative parameters of CGP 35348's activity from various electrophysiological and biochemical studies.

Parameter	Value	Preparation	Reference
IC50	34 μΜ	Rat cortical membranes	[1][3][5]
EC50	34 μΜ	Not specified	[2]
Effective Concentration (Antagonism of L-baclofen)	10 - 100 μΜ	Isolated rat spinal cord	[1]
Effective Concentration (Block of membrane hyperpolarization)	10, 30, 100 μΜ	Rat hippocampal slice	[1][3]
Effective Concentration (Block of late IPSP)	10, 30, 100 μΜ	Rat hippocampal slice	[1]
Effective Concentration (Block of baclofen-evoked hyperpolarization)	0.5 mM (500 μM)	Rat auditory thalamic neurons	[6]
Effective Concentration (Block of synaptically evoked GABA-B currents)	200 - 800 μΜ	Rat hippocampal slices (dentate gyrus)	[4]
EC50 (on field potential ictal discharges)	~250 μM	Not specified	[7]

Signaling Pathway and Experimental Workflow



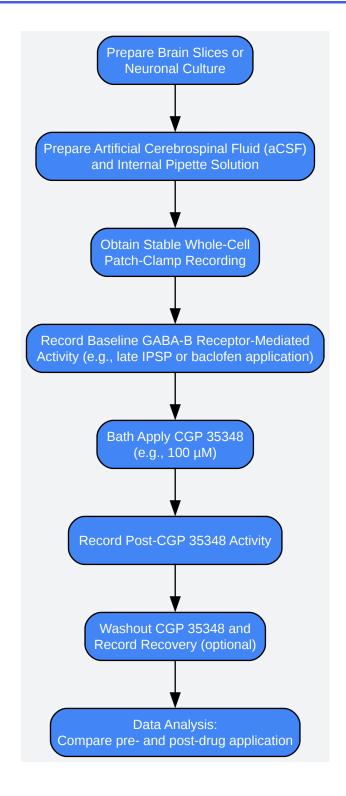
The following diagrams illustrate the signaling pathway of GABA-B receptor antagonism by CGP 35348 and a typical experimental workflow for its use in patch-clamp experiments.



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Caption: GABA-B receptor signaling and antagonism by CGP 35348.





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- To cite this document: BenchChem. [Application Notes and Protocols for CGP 35348 in Electrophysiology Patch-Clamp Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623933#electrophysiology-patch-clamp-guide-for-use-with-cgp-35348]

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